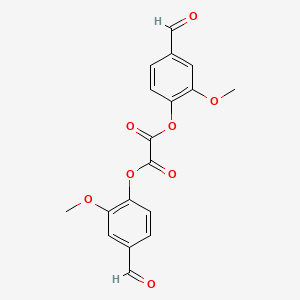

Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester

CAS No.: 141186-15-4

Cat. No.: VC8175994

Molecular Formula: C18H14O8

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141186-15-4 |

|---|---|

| Molecular Formula | C18H14O8 |

| Molecular Weight | 358.3 g/mol |

| IUPAC Name | bis(4-formyl-2-methoxyphenyl) oxalate |

| Standard InChI | InChI=1S/C18H14O8/c1-23-15-7-11(9-19)3-5-13(15)25-17(21)18(22)26-14-6-4-12(10-20)8-16(14)24-2/h3-10H,1-2H3 |

| Standard InChI Key | SHJFTNXRNIIYGW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C(=O)OC2=C(C=C(C=C2)C=O)OC |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C(=O)OC2=C(C=C(C=C2)C=O)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester is systematically named according to IUPAC guidelines as bis(4-formyl-2-methoxyphenyl) oxalate. Its structure consists of an oxalate core () esterified with two 4-formyl-2-methoxyphenyl groups. Each phenyl ring contains a methoxy group at the 2-position and a formyl group at the 4-position, contributing to the compound’s polarity and reactivity .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 358.3 g/mol (calculated from atomic weights).

Spectroscopic and Computational Data

While direct spectroscopic data for this compound is limited in publicly available literature, analogous bis(aryl) oxalates provide insights. For example, bis(4-methylbenzyl) oxalate (PubChem CID 87522) exhibits a molecular weight of 298.3 g/mol and a SMILES string of CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C . By extension, the target compound’s structure can be represented as:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of oxalic acid with 4-formyl-2-methoxyphenol. A typical procedure involves:

-

Acid-Catalyzed Esterification: Oxalic acid reacts with 4-formyl-2-methoxyphenol in the presence of concentrated sulfuric acid at 60–80°C.

-

Purification: The crude product is recrystallized from ethanol or purified via column chromatography .

Reaction Equation:

Industrial Manufacturing

Industrial production may employ continuous-flow reactors to enhance yield and scalability. Key parameters include:

-

Temperature Control: 70–90°C to optimize reaction kinetics.

-

Catalyst Optimization: Heterogeneous catalysts (e.g., ion-exchange resins) reduce corrosion and waste.

-

Automated Purification: Distillation and crystallization systems ensure high purity (>98%) .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The formyl groups () are highly reactive:

-

Oxidation: Treatment with in acidic conditions converts formyl groups to carboxylic acids ():

-

Reduction: Sodium borohydride () reduces formyl groups to hydroxymethyl ():

Substitution Reactions

The methoxy groups () participate in nucleophilic aromatic substitution under basic conditions. For example, reaction with ammonia yields amino derivatives:

Applications in Scientific Research

Pharmaceutical Intermediates

Bis(4-formyl-2-methoxyphenyl) oxalate serves as a precursor in synthesizing thromboxane A2 inhibitors and antiplatelet agents. Analogous compounds, such as 4,5-bis(4-methoxyphenyl)-2-substituted thiazoles, exhibit cyclooxygenase inhibition and vasodilatory activity .

Key Pharmacological Targets:

-

Cyclooxygenase (COX) Inhibition: Reduces prostaglandin synthesis.

-

Platelet Aggregation Suppression: IC50 values in the micromolar range .

Materials Science

The compound’s formyl groups enable crosslinking in polymer matrices, enhancing thermal stability. Applications include:

-

Epoxy Resins: Improved mechanical strength.

-

Coating Materials: Enhanced adhesion and corrosion resistance.

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume